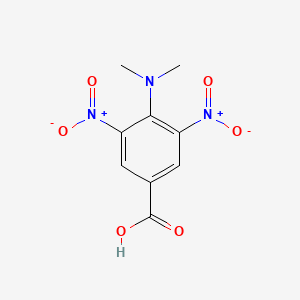

4-Dimethylamino-3,5-dinitrobenzoic acid

Vue d'ensemble

Description

4-Dimethylamino-3,5-dinitrobenzoic acid is a compound that has been studied in various contexts due to its interesting chemical and physical properties. It is involved in the formation of charge-transfer complexes and has been analyzed for its potential applications in materials science and as an antibacterial compound.

Synthesis Analysis

The synthesis of a hybrid coordination-molecular complex involving 4-dimethylamino-3,5-dinitrobenzoic acid has been reported. This complex is formed with 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid, resulting in the lithium hydrate salt of the charge transfer complex. This represents the first crystal structure reported for such a class of hybrid inorganic/organic material and suggests potential for the creation of new ternary and higher complexes .

Molecular Structure Analysis

The molecular structure of 4-dimethylamino-3,5-dinitrobenzoic acid has been explored through various crystal structures. In one study, the crystal structure of a related compound, the dimethylamine 3,5-dinitrobenzoic acid organic adduct, was determined. This adduct crystallizes in an orthorhombic space group and forms a two-dimensional network through hydrogen bonds. The dimethylamine is protonated at the nitrogen atom, which is linked to the carboxyl of 3,5-dinitrobenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of 4-dimethylamino-3,5-dinitrobenzoic acid has been studied through its interaction with 4-(dimethylamino)pyridine. This interaction leads to the formation of charge-transfer complexes, where the ions are connected by an N-H...O hydrogen bond. The dihedral angles between the pyridine and phenyl rings in these complexes have been measured, and donor-acceptor pi-pi stacking is observed in some cases, indicating a degree of resonance stabilization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dimethylamino-3,5-dinitrobenzoic acid have been extensively studied. One study focused on the antibacterial compound 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB), which was grown from solvent evaporation-solution growth technique. The study provided insights into the compound's basicity, stability, and hydrogen bonding character. Spectral analysis was substantiated by DFT computations, and various properties such as electronic properties, FMOs, ESP, thermal analysis, and DOS plot were calculated and interpreted. The study also included an extensive Hirshfeld surface analysis to highlight intermolecular contacts and the formation of intermolecular charge transfer .

Applications De Recherche Scientifique

Design and Study of Hydrogen Bonds

- Temperature-Dependent Proton Disorder: 4-Dimethylamino-3,5-dinitrobenzoic acid has been studied for its temperature-dependent proton disorder in crystal structures. This includes the observation of proton disorder in pure 4-DABA and its molecular complex with 3,5-dinitrobenzoic acid (Parkin et al., 2007).

Creation of Ternary Crystalline Molecular Complexes

- Charge-Transfer Interactions: The creation of ternary crystalline molecular complexes utilizing 4-Dimethylamino-3,5-dinitrobenzoic acid has been achieved. These complexes are formed through charge transfer and hydrogen-bonding interactions, highlighting the role of the crystal environment on the level of proton transfer (Seaton et al., 2013).

Synthesis of Hybrid Coordination-Molecular Complexes

- Hybrid Inorganic/Organic Materials: The synthesis of a lithium hydrate salt of the charge transfer complex between 3,5-dinitrobenzoic acid and 4-(dimethylamino) benzoic acid represents the first reported structure of such a class of hybrid inorganic/organic material (Seaton et al., 2009).

Proton Behavior in Molecular Complexes

- Proton Disorder in 4-DABA Homodimers: The multicomponent ternary complex of 4-DABA, 3,5-DNBA, and 4,4′-bipyridine has been studied, revealing proton disorder within the 4-DABA homodimers. This research helps to understand the effect of the crystal environment on hydrogen atom disorder (Thomas et al., 2010).

Spectral Analysis and Antibacterial Properties

- Antibacterial Compound Analysis: A study focused on 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB) identified its strong stability and antibacterial properties, analyzed through spectral analysis and theoretical perspectives (Beaula et al., 2018).

Study of Crystal Structures

- Crystal Structure Analysis: Research on the crystal structure of Dimethylamine 3,5-Dinitrobenzoic Acid Organic Adduct revealed insights into the formation of a two-dimensional network through hydrogen bonds, providing valuable information for the study of crystal engineering (Zhu et al., 2006).

Development of Coordination Polymers

- Solvent-Dependent Structures: Synthesis and analysis of Co(II) complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine demonstrated that the formation of these complexes and their three-dimensional structures are dependent on the solvents used, highlighting the adaptability and versatility of these coordination polymers (Pedireddi & Varughese, 2004).

Proton Transfer Mechanism Studies

- Understanding Proton Transfer: The study of a complex of 3,5-dinitrobenzoaic acid with 3,5-dimethylpyridine by neutron diffraction at various temperatures provided valuable insights into the proton transfer mechanism in strong OHN intermolecular hydrogen bonds (Majerz & Gutmann, 2011).

Photoconductivity Research

- Polymer Photoconductivity: Research involving the 3,5-dinitrobenzoates of specific polymers showed high photoconductivity, a significant finding for the development of advanced materials in electronics and photonics (Shim et al., 2000).

Synthesis of Supramolecular Networks

- Lanthanide-Aromatic Monocarboxylate Networks: Novel three-dimensional lanthanide-aromatic monocarboxylate dimer supramolecular networks were synthesized using polyoxometalates as templates, offering insights into the design of complex molecular architectures (Wang et al., 2003).

Interactions in Multi-Component Crystals

- Chemical and Structural Influence on Hydrogen Location: Studies on multi-component crystals between 4-phenylpyridine and substituted benzoic acids, including 3,5-dinitrobenzoic acid, explored the impact of chemical and structural factors on hydrogen location and provided insights into solid-state proton transfer (Seaton et al., 2013).

Studies of Organic Acid-Base Adducts

- Organic Salt Formation and Supramolecular Architectures: Research into the non-covalent interactions between 4-dimethylaminopyridine and various organic acids, including 3,5-dinitrobenzoic acid, provided a deeper understanding of the formation of organic salts and the construction of supramolecular architectures (Zhang et al., 2015).

Electrochemical Studies

- Voltammetric Behavior and Electrode Modification: The cyclic voltammetric behavior of 3,5-dinitrobenzoic acid and its encapsulation on modified electrodes revealed insights into its electrochemical properties, significant for analytical chemistry applications (Moscoso et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-(dimethylamino)-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPESPZDCCQMDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334639 | |

| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylamino-3,5-dinitrobenzoic acid | |

CAS RN |

82366-55-0 | |

| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

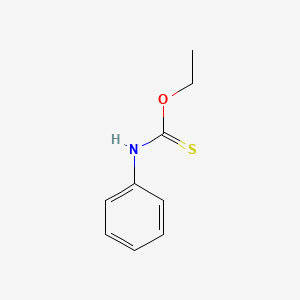

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

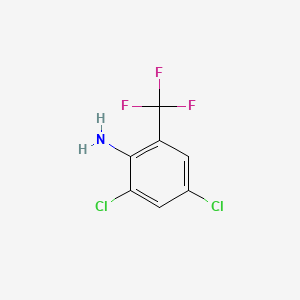

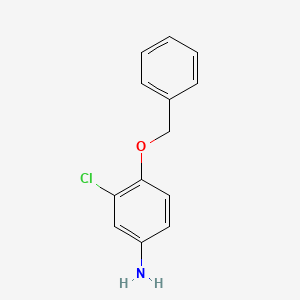

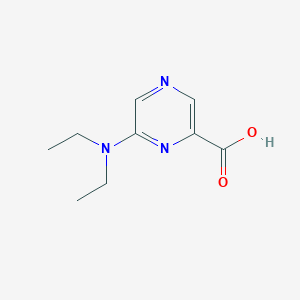

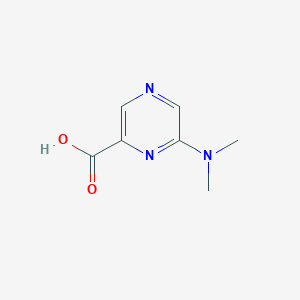

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)